molecular formula C11H15Cl2NO2 B2657025 methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride CAS No. 2309454-88-2

methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride

Cat. No.: B2657025
CAS No.: 2309454-88-2
M. Wt: 264.15
InChI Key: NIMPSSDGFMLNAO-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C10H13Cl2NO2 and is often used in pharmaceutical synthesis and neurological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity in the brain, which could explain its potential effects on neurological disorders. The compound may also interact with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar in structure but differs in the position of the amino group.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: An ethyl ester analog with similar chemical properties.

    Methyl 3-amino-3-(4-methylphenyl)propanoate: A methyl-substituted analog with different electronic properties

Uniqueness

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter activity makes it particularly valuable in neurological research.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMPSSDGFMLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309454-88-2
Record name methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride
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